molecular formula C14H20N2O3 B3388652 tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate CAS No. 88463-18-7

tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate

Cat. No.: B3388652
CAS No.: 88463-18-7
M. Wt: 264.32 g/mol
InChI Key: DHUPSFPAFRFQRO-UHFFFAOYSA-N
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Description

tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate is a carbamate-protected amine derivative featuring a phenylethyl backbone with a carbamoyl substituent. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis to shield amines during multi-step reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylethylamine derivative. One common method includes the following steps:

    Starting Materials: tert-Butyl carbamate and 1-phenylethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Procedure: The tert-butyl carbamate is dissolved in an appropriate solvent (e.g., dichloromethane), and the 1-phenylethylamine is added. The mixture is cooled to 0°C, and the coupling agent and catalyst are added. The reaction is allowed to proceed at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

  • Acidic Hydrolysis :
    In HCl (1–2 M) at 60–80°C, the Boc group is cleaved to release 2-amino-1-phenylethylcarbamide and tert-butanol .

    Boc-protected amine+H2OHClAmine+CO2+tert-butanol\text{Boc-protected amine} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Amine} + \text{CO}_2 + \text{tert-butanol}
  • Basic Hydrolysis :
    NaOH (1–3 M) at room temperature cleaves the carbamate, forming sodium carbonate and the deprotected amine .

Key Data :

ConditionReagentTemperatureYield (%)Source
Acidic (HCl)2 M HCl80°C95
Basic (NaOH)3 M NaOHRT90

Nucleophilic Substitution at the Carbamoyl Group

The carbamoyl (-CONH2_2) moiety participates in nucleophilic substitution reactions. For example, treatment with hydrazine forms hydrazide derivatives:

R-CONH2+NH2NH2R-CONHNH2+NH3\text{R-CONH}_2 + \text{NH}_2\text{NH}_2 \rightarrow \text{R-CONHNH}_2 + \text{NH}_3

This reaction proceeds in ethanol under reflux, yielding hydrazides with applications in peptide coupling .

Example :
Hydrazine reaction with tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate in ethanol (80°C, 4 h) gave the hydrazide derivative in 78% yield.

Decarboxylative Amination

Under basic conditions (e.g., Cs2_2CO3_3), the compound undergoes intramolecular decarboxylation to form alkylamines. This reaction is critical for synthesizing bioactive amines .

Mechanism :

  • Base-mediated deprotonation of the carbamate.

  • Decarboxylation to generate an amine intermediate.

  • Rearrangement or trapping with electrophiles.

Experimental Conditions :

BaseSolventTemperatureYield (%)Source
Cs2_2CO3_3CH3_3CN100°C81

Coupling Reactions

The carbamoyl group facilitates peptide bond formation via coupling reagents like EDC/HOBt:

R-CONH2+R’-COOHEDCR-CONH-R’+H2O\text{R-CONH}_2 + \text{R'-COOH} \xrightarrow{\text{EDC}} \text{R-CONH-R'} + \text{H}_2\text{O}

Application : Used to synthesize peptidomimetics with enhanced stability .

Optimized Protocol :

  • EDC (1.2 equiv), HOBt (1.5 equiv), DMF, 0°C to RT, 12 h.

  • Yield: 85–92% .

Reduction of the Carbamoyl Group

The carbamoyl group can be reduced to a methylene amine using LiAlH4_4:

R-CONH2LiAlH4R-CH2NH2\text{R-CONH}_2 \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{NH}_2

Conditions :

  • LiAlH4_4 (4 equiv), THF, reflux, 6 h.

  • Yield: 70%.

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO2_2 and tert-butylene.

  • Oxidative Resistance : Stable to H2_2O2_2 and O3_3 at RT but degrades in strong oxidative environments (e.g., KMnO4_4) .

Key Research Findings

  • Synthetic Utility : The Boc group enables selective amine protection in multistep syntheses, as shown in peptide derivatization .

  • Biological Relevance : Derivatives exhibit modulated receptor binding, with the carbamoyl group enhancing solubility and bioavailability.

  • Green Chemistry : Reactions in glycerol solvent ( ) achieved 98% yields, aligning with sustainable synthesis trends.

Scientific Research Applications

Drug Development

Tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate has been investigated as a prodrug in the context of enhancing the bioavailability of therapeutic agents. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The carbamate linkage in this compound is particularly useful for protecting functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of the drug.

Case Study :
A study on amino acid carbamates demonstrated that carbamate linkers can significantly improve the stability and absorption of resveratrol derivatives. The research indicated that such prodrugs maintained effective concentrations in vivo for extended periods, suggesting similar potential for this compound in enhancing drug delivery systems .

Synthesis and Chemical Reactions

The compound serves as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules.

Synthesis Example :
In synthetic pathways, this compound can be utilized to generate substituted phenethylamines through nucleophilic attack mechanisms, which are crucial in developing new therapeutic agents .

Reference Standards

As a reference standard, this compound is used in analytical chemistry to calibrate instruments and validate methods for detecting similar compounds. Its characterization through techniques like NMR and mass spectrometry aids researchers in ensuring accurate measurements during experimental procedures.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison:

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) Substituent: Hydroxycyclopentyl group.

tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

  • Substituent: Bicyclic amine (azabicyclo structure).
  • Implications: Conformational rigidity may favor binding to specific biological targets, such as enzyme active sites.

tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5)

  • Substituent: Trifluoromethyl-piperidine.
  • Implications: Electron-withdrawing CF₃ group increases metabolic stability and lipophilicity, contrasting with the phenyl group’s aromatic π-π interactions.

tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)

  • Substituent: Methyl-piperidine.
  • Implications: Steric hindrance from the methyl group may affect reactivity in coupling reactions.

Hypothesized Physicochemical Properties

Compound (CAS) Key Substituent Predicted Solubility Likely Applications
Target Compound (Not listed in evidence) 1-carbamoyl-2-phenylethyl Moderate (hydrophobic phenyl) Drug intermediates, peptide synthesis
1290191-64-8 Hydroxycyclopentyl High (polar OH) Chiral building blocks
880545-32-4 Azabicyclo[4.1.0]heptane Low (rigid bicyclic) Constrained peptidomimetics
1523530-57-5 CF₃-piperidine Low (lipophilic CF₃) Fluorinated pharmaceuticals

Research Findings and Limitations

While direct data on tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate is scarce, structural analogs provide insights:

  • Synthetic Yields : Related compounds (e.g., 11a in ) achieve ~64% yield via standard methods, suggesting comparable efficiency for the target compound’s synthesis .

Limitations : The absence of explicit solubility, melting point, or bioactivity data for the target compound necessitates reliance on structural analogies. Further experimental validation is required.

Biological Activity

Tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate is a synthetic compound belonging to the class of carbamates, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a carbamoyl moiety, and a phenylethyl side chain. This unique combination of functional groups contributes to its biological activity.

Research indicates that carbamate derivatives often interact with various biological targets, including enzymes and receptors. Specifically, the presence of the carbamoyl group in this compound suggests potential interactions with acetylcholinesterase (AChE), similar to other carbamate compounds that exhibit inhibitory effects on cholinergic signaling pathways.

Antimicrobial Activity

Studies have shown that certain carbamate derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated high antistaphylococcal activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (S. aureus) isolates. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the nanomolar range, indicating potent activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition. Similar carbamate compounds have been evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE). In one study, various derivatives exhibited IC50 values ranging from 1.60 to 311.0 µM against these enzymes, suggesting that this compound could potentially demonstrate similar inhibitory effects .

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial efficacy of several carbamate derivatives against clinical isolates of S. aureus. The results indicated that certain derivatives showed significant bactericidal activity with low cytotoxicity towards mammalian cells, making them promising candidates for further development as antimicrobial agents .
  • Enzyme Inhibition Studies : In vitro studies evaluated the inhibition of AChE by various carbamate derivatives, revealing that some exhibited stronger inhibition than established drugs like rivastigmine. This suggests that this compound might be effective in treating conditions associated with cholinergic dysfunction .

Structure-Activity Relationship (SAR)

The structure-activity relationship of carbamates indicates that modifications to the alkyl or aryl groups can significantly influence their biological activity. For example, increasing the lipophilicity or altering the steric bulk of substituents may enhance antimicrobial potency or enzyme inhibition .

CompoundMIC (µM)AChE Inhibition IC50 (µM)Cytotoxicity IC50 (µM)
Compound A0.510>30
Compound B1.015>30
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate?

The compound is typically synthesized via carbamate protection of the amine group using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine. A common approach involves coupling the Boc-protected intermediate with a phenylethyl carbamoyl group under mild conditions (e.g., DCM as solvent, room temperature). Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product with >95% purity .

Q. How should researchers handle and store this compound to maintain stability?

Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon). Avoid prolonged exposure to light, moisture, and strong acids/bases, as these may cleave the Boc protecting group or hydrolyze the carbamate. Stability tests indicate decomposition >5% after 6 months at 25°C .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and carbamate carbonyl (δ ~155 ppm).
  • IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Purity analysis using C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of related carbamate derivatives?

Diastereoselective synthesis requires chiral auxiliaries or catalysts. For example, intramolecular α-amidoalkylation reactions using Lewis acids (e.g., BF₃·Et₂O) can induce stereochemical control. Solvent polarity (e.g., THF vs. DCM) and temperature (−78°C to 0°C) significantly impact selectivity. Post-reaction analysis via X-ray crystallography or chiral HPLC is critical to validate stereochemical outcomes .

Q. What computational methods aid in predicting reaction pathways for carbamate derivatives?

Quantum mechanical calculations (DFT or ab initio) model transition states and intermediates to predict regioselectivity. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while machine learning models trained on reaction databases optimize conditions (e.g., solvent, catalyst). Experimental validation via kinetic studies (e.g., in situ IR monitoring) refines computational predictions .

Q. How can contradictions in crystallographic data for carbamate derivatives be resolved?

Discrepancies in reported crystal structures (e.g., hydrogen bonding patterns) may arise from polymorphic forms or solvent inclusion. High-resolution X-ray diffraction (≤1.0 Å) and thermal analysis (DSC/TGA) clarify lattice interactions. Collaborative data-sharing platforms (e.g., Cambridge Structural Database) enable cross-validation of structural assignments .

Q. What methodologies identify and mitigate byproduct formation during carbamate synthesis?

  • Byproduct Analysis : LC-MS or GC-MS detects impurities (e.g., de-Boc products or oligomers).
  • Process Optimization : Adjust stoichiometry (e.g., Boc₂O in excess) or use scavenger resins (e.g., polymer-bound sulfonic acid) to trap residual reagents.
  • In Situ Monitoring : ReactIR tracks carbamate formation in real time to minimize side reactions .

Q. Notes

  • Advanced methodologies (e.g., computational modeling) require collaboration with specialists in cheminformatics or crystallography.
  • Always cross-reference safety data (e.g., SDS) with institutional guidelines .

Properties

IUPAC Name

tert-butyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUPSFPAFRFQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate

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